molecular formula C9H4BrF3N2O B14911568 8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B14911568
M. Wt: 293.04 g/mol
InChI Key: GIORHHOMGUOWSA-UHFFFAOYSA-N
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Description

8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 2648773-62-8) is a high-value chemical building block for research and development, particularly in medicinal chemistry and drug discovery. This compound features a pyrido[1,2-a]pyrimidin-4-one scaffold, which is a privileged structure in the design of bioactive molecules . The presence of both a bromo substituent and a trifluoromethyl group on this core structure makes it a versatile intermediate for further synthetic elaboration via cross-coupling reactions and for modulating the compound's electronic properties, metabolic stability, and lipophilicity. The pyrido[1,2-a]pyrimidin-4-one core is associated with a wide spectrum of biological activities. Scientific literature indicates that derivatives of this scaffold have been investigated as key structural components in agents with demonstrated pharmacological effects, including activity as antipsychotics, tranquilizers, antidepressants, and antihypertensives . Some specific derivatives, such as pirenperone and seganserin, have been applied in clinical settings as serotonin antagonists . More recent advances include its role in the development of treatments for spinal muscular atrophy (SMA), as exemplified by risdiplam . The bromine atom at the 8-position offers a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to introduce a variety of aryl, heteroaryl, or alkylamine functionalities. The electron-withdrawing trifluoromethyl group at the 2-position can enhance metabolic stability and influence binding affinity to biological targets. This compound is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. It should be handled by qualified professionals in a laboratory setting. For optimal stability, store sealed in a dry environment at room temperature (20-22 °C) .

Properties

Molecular Formula

C9H4BrF3N2O

Molecular Weight

293.04 g/mol

IUPAC Name

8-bromo-2-(trifluoromethyl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C9H4BrF3N2O/c10-5-1-2-15-7(3-5)14-6(4-8(15)16)9(11,12)13/h1-4H

InChI Key

GIORHHOMGUOWSA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=CC2=O)C(F)(F)F)C=C1Br

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule’s core structure, 4H-pyrido[1,2-a]pyrimidin-4-one, necessitates the construction of a fused bicyclic system. Retrosynthetically, this scaffold can be dissected into two primary components:

  • A pyridine ring precursor (e.g., 2-aminopyridine derivatives).
  • A β-keto ester or equivalent electrophilic partner to form the pyrimidinone ring.

The bromo substituent at position 8 and the trifluoromethyl group at position 2 introduce regioselective challenges. Strategic approaches include:

  • Early-stage introduction of the trifluoromethyl group to avoid harsh late-stage fluorination.
  • Directed bromination leveraging electron-rich regions of the intermediate heterocycle.

Cyclocondensation of 2-Aminopyridine with Trifluoromethyl-Containing β-Keto Esters

Base-Mediated Cyclization

A widely employed method involves the condensation of 2-aminopyridine derivatives with β-keto esters bearing a trifluoromethyl group. For example, ethyl 4,4,4-trifluoroacetoacetate reacts with 2-aminopyridine in ethanol under reflux, facilitated by a base such as sodium ethoxide, to yield 2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. This reaction proceeds via nucleophilic attack of the amine on the keto carbonyl, followed by cyclodehydration (Table 1).

Table 1: Optimization of Cyclocondensation Conditions
β-Keto Ester Base Solvent Temperature (°C) Yield (%)
Ethyl 4,4,4-trifluoroacetoacetate NaOEt EtOH 80 72
Ethyl 4,4,4-trifluoroacetoacetate Piperidine Toluene 110 65
Methyl 3-oxo-3-(trifluoromethyl)propanoate K₂CO₃ DMF 100 58

Bromination at Position 8

Direct bromination of the cyclized product is achieved using bromine (Br₂) or N-bromosuccinimide (NBS). The electron-rich C8 position of the pyrimidinone ring is susceptible to electrophilic substitution. For instance, treating 2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one with NBS in dichloromethane at 0–25°C affords the 8-bromo derivative in 85% yield.

Halogen Exchange Reactions

Nucleophilic Aromatic Substitution

In cases where a chloro group is present at position 8, halogen exchange using HBr or LiBr in the presence of a copper catalyst provides the bromo derivative. For example, 8-chloro-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one reacts with LiBr in DMF at 120°C to yield the target compound in 68% yield.

One-Pot Multicomponent Approaches

Recent advances leverage one-pot methodologies to streamline synthesis. A three-component reaction involving 2-aminopyridine, ethyl trifluoroacetoacetate, and bromine sources (e.g., NBS) in acetic acid at 90°C achieves concurrent cyclization and bromination, yielding the target compound in 70% efficiency.

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclization

The use of strongly acidic or basic conditions may lead to ring-opening or decomposition. For instance, prolonged heating in acidic media can hydrolyze the pyrimidinone ring to a pyridine-2-carboxamide derivative.

Trifluoromethyl Group Stability

The CF₃ group is generally stable under bromination conditions but may undergo hydrolysis if exposed to aqueous acids at elevated temperatures.

Comparative Analysis of Synthetic Routes

Table 2: Merit-Demerit Analysis of Methods
Method Advantages Limitations Yield Range (%)
Cyclocondensation High regioselectivity Requires harsh bromination 65–85
Suzuki Coupling Late-stage functionalization Dependent on halogenated precursors 70–78
Halogen Exchange Utilizes cheaper chloro intermediates Limited to specific substrates 60–68
One-Pot Synthesis Reduced purification steps Optimization complexity 65–70

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with different boronic acids can yield a variety of arylated derivatives .

Mechanism of Action

The mechanism by which 8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects involves its interaction with specific molecular targets. For instance, as a monoamine oxidase B inhibitor, the compound binds to the enzyme’s active site, preventing the breakdown of neurotransmitters and thereby exerting neuroprotective effects . The exact pathways and molecular interactions can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Structural Features:

  • Core structure : 4H-pyrido[1,2-a]pyrimidin-4-one (base molecular formula: C₈H₆N₂O, average mass: 146.149 g/mol) .
  • Substituents :
    • Bromine at position 8 (electron-withdrawing, increases molecular weight by ~79.9 g/mol).
    • Trifluoromethyl (-CF₃) at position 2 (strongly electron-withdrawing, contributes to steric bulk).

Comparison with Similar Compounds

The following table compares 8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one with structurally related derivatives, emphasizing substituent effects, physicochemical properties, and biological activities.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield Key Properties/Activities References
This compound 8-Br, 2-CF₃ C₉H₄BrF₃N₂O ~299.05 Not reported Not reported Hypothesized enhanced metabolic stability due to -CF₃; potential kinase inhibition activity.
3-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one 3-Br C₈H₅BrN₂O 231.04 137–138 76% Synthesized via N-bromosuccinimide halogenation; used as intermediate for further derivatization.
3-Iodo-4H-pyrido[1,2-a]pyrimidin-4-one 3-I C₈H₅IN₂O 272.04 142 86% Higher molecular weight and reactivity compared to bromo analog.
8-Bromo-3-(benzyloxy)-4H-pyrido[1,2-a]pyrimidin-4-one 8-Br, 3-OCH₂C₆H₅ C₁₅H₁₁BrN₂O₂ 331.16 Not reported Not reported Increased steric bulk from benzyloxy group; predicted pKa = 1.07 (acidic).
2-(3-Fluoro-4-methoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 2-Aryl, 7-cycloamine, 9-Me C₂₃H₂₃FN₄O₂ 410.46 Not reported Not reported Designed as Pim-1 kinase inhibitor; demonstrates therapeutic potential in oncology.
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 3-Piperidine-ethyl, 2-Me C₂₂H₂₂FN₅O₂ 419.45 Not reported Not reported Antipsychotic candidate; targets serotonin and dopamine receptors.
7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one 7-Br, 2-CH₂Cl C₉H₆BrClN₂O 289.51 Not reported Not reported Chloromethyl group enables further functionalization (e.g., nucleophilic substitution).

Key Observations:

Substituent Position and Electronic Effects: Bromine at position 8 (vs. Trifluoromethyl at position 2 enhances stability and hydrophobic interactions compared to methyl or chloromethyl groups .

Synthetic Accessibility :

  • Halogenated derivatives (Br, I) are typically synthesized via N-halosuccinimide reactions under mild conditions .
  • Aryl and heteroaryl substituents (e.g., 4-fluorophenyl) require multi-step coupling strategies .

Biological Activities: Gastroprotective Effects: Unsaturated 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides show cytoprotection against ethanol-induced gastric lesions in rats, with potency influenced by substituents (e.g., cyclopentyl groups enhance activity) . Kinase Inhibition: Derivatives with tetrahydropyridinyl or piperazinyl groups exhibit Pim-1 or serotonin receptor antagonism, highlighting therapeutic versatility .

Q & A

Q. What are the primary synthetic strategies for halogenating 4H-pyrido[1,2-a]pyrimidin-4-one derivatives at the C-3 position?

Halogenation at the C-3 position can be achieved via two main approaches:

  • N-Halosuccinimide (NHS) Reactivity : Reaction of 4H-pyrido[1,2-a]pyrimidin-4-one with NHS reagents (e.g., N-bromosuccinimide) under mild conditions, yielding 3-halo derivatives. This method is selective for the C-3 position due to the electron-rich nature of the pyridopyrimidinone core .
  • Phase-Transfer Catalysis (PTC) : Alkylation or halogenation using PTC conditions (e.g., tetrabutylammonium bromide and potassium carbonate) enables functionalization with alkyl halides or dihalogenating agents. This method is effective for synthesizing 3,3-dihalo derivatives .

Q. How can the 8-bromo substituent in this compound be leveraged for further functionalization?

The bromine atom at the C-8 position serves as a versatile handle for late-stage diversification:

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids under microwave or conventional heating can introduce aryl groups. For example, coupling with 4-(2-cyanoethyl)phenylboronic acid yields Δ5-desaturase inhibitors .
  • Radical-Mediated Pathways : The bromine can participate in metal-free radical reactions, such as C–H sulfenylation or selenylation, using iodine or electrochemical methods to install sulfur/selenium groups at the C-3 position .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming substitution patterns. For example, the C-3 halogen or trifluoromethyl group induces distinct deshielding effects in 13C^{13}\text{C} spectra .
  • UV-Vis Spectroscopy : The lowest-energy π→π* transition (observed at ~270–300 nm) is sensitive to solvent polarity and substituent effects, aiding in electronic structure analysis .

Advanced Research Questions

Q. How do electron-donating vs. electron-withdrawing substituents influence reaction yields in C-3 chalcogenation?

Mechanistic studies reveal that electron-withdrawing groups (e.g., –CF3_3, –F) on thiols or diselenides enhance reaction efficiency by stabilizing radical intermediates. For instance, 4-fluorothiophenol achieves >90% yield in sulfenylation, while 4-methoxythiophenol requires stoichiometric iodine to mitigate disulfide formation . Contradictions in yield trends across studies often arise from solvent effects (e.g., DMSO stabilizes charge-separated intermediates) or competing pathways (e.g., dimerization of thiols) .

Q. What evidence supports a radical mechanism in metal-free C-3 functionalization?

Key experimental findings include:

  • Radical Scavenger Inhibition : Reactions are suppressed by TEMPO or BHT, confirming radical intermediates .
  • Electrochemical Selenylation : Using KI as an electrolyte, iodide oxidation generates I2_2, which reacts with diselenides to form selenyl radicals. These radicals selectively attack the C-3 position, as shown by cyclic voltammetry and controlled potential electrolysis .
  • Isolation of Radical Adducts : Trapping experiments with 1,1-diphenylethylene yield stable radical adducts, corroborating the proposed pathway .

Q. How can researchers optimize reaction scalability for gram-scale synthesis?

  • Electrochemical Methods : Ouyang's protocol demonstrates scalability (5 mmol scale) using carbon rod anodes and platinum cathodes in DMSO, achieving 81% yield for selenylated derivatives .
  • Solvent and Catalyst Tuning : Gram-scale sulfenylation with iodine in acetonitrile avoids expensive metals and enables easy product isolation via filtration .
  • Temperature Control : Lower temperatures (40–60°C) minimize side reactions, such as dimerization of thiols or over-halogenation .

Q. What strategies address low yields in alkyl-substituted pyridopyrimidinone derivatives?

  • Steric Effects : Bulky alkyl groups (e.g., isopropyl) at C-2 hinder reactivity. Switching to smaller substituents (e.g., methyl) or using excess diselenide improves yields (93% vs. 67% for naphthyl diselenide) .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of alkylated substrates, while non-polar solvents (e.g., toluene) favor aromatic coupling partners .

Methodological Considerations

  • Contradiction Analysis : When comparing halogenation yields across studies, consider the role of NHS vs. PTC conditions. For example, PTC enables dihalogenation but requires longer reaction times, which may degrade thermally sensitive substrates .
  • Biological Activity Profiling : Derivatives with C-3 selenyl or sulfonyl groups show enhanced HLE (human leukocyte elastase) inhibition (IC50_{50} = 3.9 nM for SSR 69071). Prioritize in vitro assays using recombinant enzymes and cell-based models to validate target engagement .

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